Polycondensation Reactivity: 3,6- vs 2,7-Dibromocarbazole in Direct Arylation with EDOT
In phosphine-free, microwave-assisted direct arylation polycondensation with 3,4-ethylenedioxythiophene (EDOT), 3,6-dibromocarbazole produced a solution-processable linear alternating copolymer with Mn = 5600 g/mol and PDI = 1.9. Under identical optimized conditions, 2,7-dibromocarbazole did not yield soluble linear polymer due to undesired crosslinking and poor reactivity [1]. A separate study under varied heating conditions confirmed this trend: EDOT with 3,6-dibromocarbazole yielded alternating copolymer with Mn = 6600 g/mol in high yield, whereas 2,7-dibromocarbazole gave only oligomeric product (Mn < 4000 g/mol) in low yield [2].
| Evidence Dimension | Polymer molecular weight (Mn) from direct arylation polycondensation |
|---|---|
| Target Compound Data | 2,7-dibromocarbazole: did not afford soluble linear polymer; oligomeric product with Mn < 4000 g/mol in low yield |
| Comparator Or Baseline | 3,6-dibromocarbazole: Mn = 5600 g/mol (PDI = 1.9); alternatively Mn = 6600 g/mol in high yield |
| Quantified Difference | 2,7-isomer fails to form soluble linear polymer under conditions where 3,6-isomer achieves Mn = 5600–6600 g/mol |
| Conditions | Phosphine-free microwave-assisted direct arylation polycondensation with EDOT; Pd(OAc)₂ catalyst, KOAc base, DMAc solvent, 150°C |
Why This Matters
Procurement decisions must account for this reactivity divergence: 2,7-dibromocarbazole is unsuitable for direct arylation with EDOT-type comonomers, whereas it performs robustly in Suzuki-Miyaura cross-coupling polymerizations with aryl boronic esters/boronic acids to yield high molecular weight poly(2,7-carbazole)s.
- [1] Li, W.; Michinobu, T. Structural effects of dibromocarbazoles on direct arylation polycondensation with 3,4-ethylenedioxythiophene. Polym. Chem. 2016, 7, 3165–3171. View Source
- [2] Study on Direct Arylation Polycondensation of 3,4-Ethylenedioxythiophene with Dibromocarbazole. CiNii Research. View Source
